REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([NH2:8])[CH:7]=1.[H-].[Na+].I[CH3:15]>CN(C=O)C>[CH3:15][NH:8][C:6]1[CH:7]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10] |f:1.2|
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Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(C1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
528 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.25 mL
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Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Type
|
CUSTOM
|
Details
|
the resulting mixture stirred for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
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Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature overnight
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Duration
|
8 (± 8) h
|
Type
|
ADDITION
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Details
|
The resulting mixture was diluted with water
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Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
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Type
|
WASH
|
Details
|
washed with H2O and hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=CC(=C1)C)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |